molecular formula C10H10BrNO B11871322 2-bromo-5-methoxy-3-methyl-1H-indole

2-bromo-5-methoxy-3-methyl-1H-indole

Cat. No.: B11871322
M. Wt: 240.10 g/mol
InChI Key: NUMUOPZXBOTZAQ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-bromo-5-methoxy-3-methyl-1H-indole involves several steps, typically starting with the bromination of 5-methoxy-3-methylindole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Bromo-5-methoxy-3-methyl-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-3-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase, which is involved in diabetic complications . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-5-methoxy-3-methyl-1H-indole can be compared with other similar indole derivatives, such as:

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-bromo-5-methoxy-3-methyl-1H-indole

InChI

InChI=1S/C10H10BrNO/c1-6-8-5-7(13-2)3-4-9(8)12-10(6)11/h3-5,12H,1-2H3

InChI Key

NUMUOPZXBOTZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)Br

Origin of Product

United States

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